Dual Electrophilic Reactivity: Enabling a Convergent Two-Step Synthesis of HCV Protease Inhibitor Intermediates
3,6-Dibromoquinolin-2(1H)-one functions as a critical bis-electrophile, allowing for two sequential cross-coupling reactions. This enables the convergent construction of highly substituted quinoline intermediates, a capacity not shared by mono-brominated analogs (e.g., 3-bromoquinolin-2(1H)-one) which can only accommodate a single functionalization step . The patent explicitly positions this class of compounds as intermediates for HCV protease inhibitors, showcasing a defined industrial-scale application [1].
| Evidence Dimension | Number of Sites for Cross-Coupling Functionalization |
|---|---|
| Target Compound Data | Two sites (C3 and C6) available for sequential, regioselective reactions |
| Comparator Or Baseline | Mono-bromoquinolin-2(1H)-ones (e.g., 3-bromo or 6-bromo): One site available |
| Quantified Difference | 2 sites vs. 1 site |
| Conditions | Patent US8633320 describes methods for preparing bromo-substituted quinolines for HCV agents |
Why This Matters
This dual reactivity enables a more convergent and step-economical synthesis of complex target molecules, reducing the number of linear steps and potentially improving overall yield.
- [1] Patel, N. D., Senanayake, C. H., Tang, W., Wei, X., & Yee, N. K. (2014). Process for preparing bromo-substituted quinolines. U.S. Patent No. 8,633,320. Washington, DC: U.S. Patent and Trademark Office. View Source
